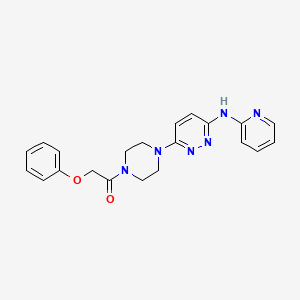
2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A study by Barbaro et al. (2002) detailed the synthesis of a series of compounds related to WB4101, exploring their binding profile at alpha(1)- and alpha(2)-adrenoceptors. This research highlighted the importance of structural modifications in enhancing biological activity, particularly in the context of adrenoceptor antagonism. The study's findings contribute to the understanding of structure-activity relationships and pharmacophore model validation for alpha(1)-adrenoceptor antagonists, which could be relevant for designing new therapeutic agents (Barbaro et al., 2002).
Antitumor and Antiviral Activity
Compounds structurally related to 2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone have been evaluated for their antitumor and antiviral activities. For instance, Attaby et al. (2006) investigated derivatives of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity. This exploration into heterocyclic compounds underscores the potential for discovering new therapeutic agents with specific antiviral capabilities (Attaby et al., 2006).
Corrosion Inhibition
The chemical frameworks similar to this compound have also been studied for their corrosion inhibition properties. Hegazy et al. (2012) evaluated the efficiency of certain Schiff bases as corrosion inhibitors for carbon steel in hydrochloric acid. This research is pertinent for industrial applications where corrosion resistance is crucial, demonstrating the versatility of pyridine and pyrazinone derivatives in scientific and technical fields (Hegazy et al., 2012).
Wound-Healing Potential
Another interesting application involves the evaluation of 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives for their wound-healing activity. Vinaya et al. (2009) synthesized and assessed the in vivo wound-healing efficacy of these derivatives, uncovering significant findings regarding their potential in promoting wound repair and tissue regeneration (Vinaya et al., 2009).
Eigenschaften
IUPAC Name |
2-phenoxy-1-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c28-21(16-29-17-6-2-1-3-7-17)27-14-12-26(13-15-27)20-10-9-19(24-25-20)23-18-8-4-5-11-22-18/h1-11H,12-16H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQNVMZDTSBWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

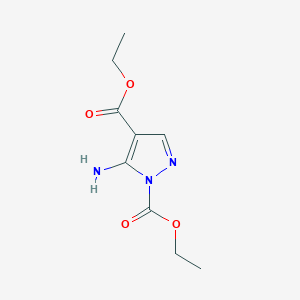
![3-(6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromen-2-yl)propanoic acid](/img/structure/B2675722.png)
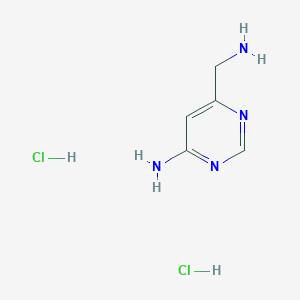
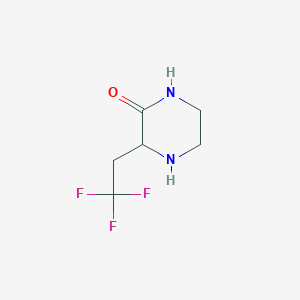
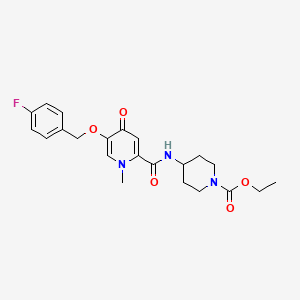
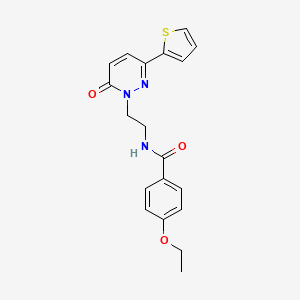
![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate](/img/structure/B2675731.png)
![[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2675732.png)
![N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-ynamide](/img/structure/B2675738.png)

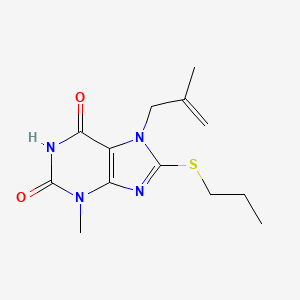
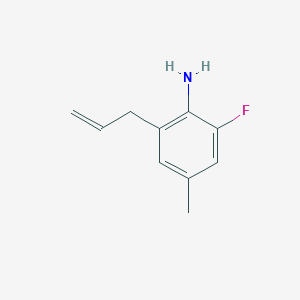
![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2675743.png)
